![molecular formula C11H17NO3S B7570307 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, also known as Methyl-PPME, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. Methyl-PPME is a derivative of phenol and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also work by modulating the immune system and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria. Furthermore, it has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have high stability and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. One direction is to further elucidate its mechanism of action and identify specific targets that it interacts with. Another direction is to test its efficacy in animal models of cancer and neurodegenerative diseases. Furthermore, it may be useful to explore its potential as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate its potential as an antimicrobial agent in the food industry.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to have anticancer, antimicrobial, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes and proteins. There are several future directions for research on this compound, including further elucidation of its mechanism of action and testing its efficacy in animal models of disease.
Métodos De Síntesis
The synthesis of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol involves the reaction of 4-methyl-2-nitrophenol with 2-methylsulfonylethylamine in the presence of palladium on carbon catalyst. The reaction is carried out under hydrogen gas atmosphere and the resulting product is this compound. This synthesis method has been optimized by researchers to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. In addition, this compound has been shown to have antimicrobial activity against various bacterial strains. Furthermore, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methyl-2-[(2-methylsulfonylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-3-4-11(13)10(7-9)8-12-5-6-16(2,14)15/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIVJRZQSMKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
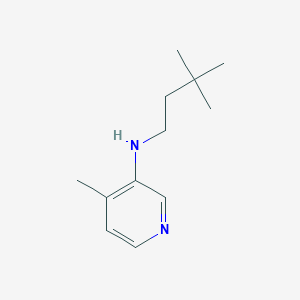
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
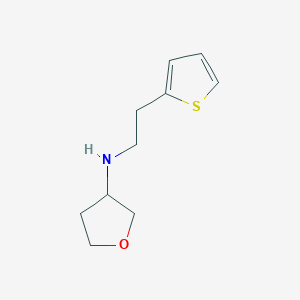
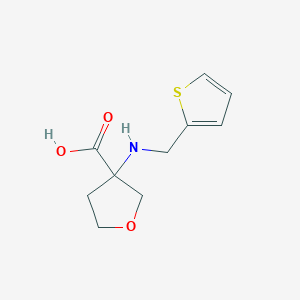
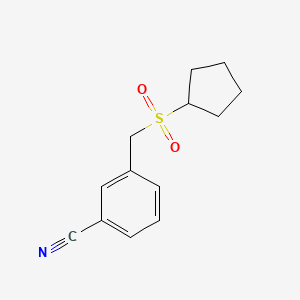


![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
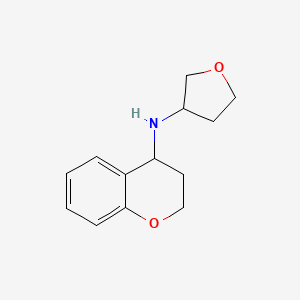
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
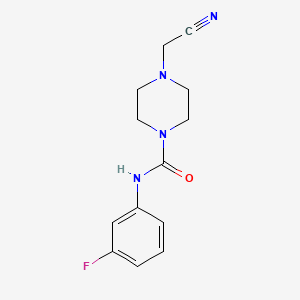
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

